N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-26-15-7-5-12(10-16(15)27-2)20-18(25)11-29-19-22-21-17-8-6-13(23-24(17)19)14-4-3-9-28-14/h3-10H,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQIDAFPKVZAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring system.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.
Attachment of the Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced onto the triazolopyridazine core.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage, which can be achieved through a thiolation reaction followed by acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethoxyphenyl or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Molecular Formula : C₂₁H₁₈N₆O₅S
- Molecular Weight : 466.5 g/mol
- Key Substituent : 3-nitrophenyl at the 6-position.
- This may increase binding affinity to targets like kinases or DNA but could reduce metabolic stability due to higher reactivity .
N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Molecular Formula : C₂₂H₂₁N₅O₄S
- Molecular Weight : 451.5 g/mol
- Key Substituent : 4-methoxyphenyl at the 3-position.
- Impact : The methoxy group (-OCH₃) is electron-donating, which may improve solubility and bioavailability compared to nitro-substituted analogs. This substitution pattern could favor interactions with hydrophobic enzyme pockets .
Target Compound: Furan-2-yl Substituent
- This may enhance selectivity for targets requiring aromatic stacking (e.g., ATP-binding sites in kinases). Furan-containing analogs are often associated with improved metabolic stability over nitro derivatives .
Comparison with Other Acetamide Derivatives
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19)
- Key Features: Incorporates a trifluoromethylbenzo[d]thiazole group and a dihydropyrimidinone core.
- Relevance : The trifluoromethyl (-CF₃) group enhances lipophilicity and resistance to oxidative metabolism. Such compounds are frequently explored as kinase inhibitors (e.g., CK1-specific inhibitors), suggesting the target compound may share similar mechanistic pathways .
N-(4-Acetylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (6g)
- Key Features : A triazole/oxime hybrid with an acetylphenyl group.
- Relevance: The acetyl group (-COCH₃) may improve membrane permeability, while the ethyl substituent on the triazole ring could modulate steric effects.
Research Implications and Gaps
- Pharmacological Potential: The furan-2-yl substituent in the target compound may offer a balance between reactivity and stability, making it suitable for further evaluation in kinase inhibition assays.
- Synthetic Challenges : Evidence lacks details on the target compound’s synthesis, though methods for nitrophenyl and methoxyphenyl analogs (e.g., nucleophilic substitution or Suzuki coupling) could be extrapolated .
- Data Limitations: No explicit bioactivity or pharmacokinetic data is provided for the target compound. Future studies should prioritize comparative assays against its analogs.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a novel compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly in the context of anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Substituents : A 3,4-dimethoxyphenyl group and a furan ring fused with a triazole-pyridazine moiety.
- Molecular Formula : C19H20N4O3S
- Molecular Weight : 372.45 g/mol
Biological Activity Overview
The biological activities of this compound have been primarily evaluated through in vitro and in vivo studies. Key areas of focus include:
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of related compounds within the same class. For instance:
- Mechanism of Action : Compounds containing triazole and pyridazine rings often exhibit inhibition of key signaling pathways involved in cancer cell proliferation.
- Cell Line Studies : In vitro assays showed that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 5 to 25 µM .
Other Biological Activities
- Antimicrobial Properties : Some derivatives have shown promise against bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation markers in cell cultures, indicating a broader therapeutic potential.
Case Studies
Several studies highlight the efficacy of compounds related to this compound:
| Study | Compound Tested | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|---|
| Xia et al. (2020) | Triazole derivatives | A549 (lung cancer) | 49.85 | Induced apoptosis |
| Wang et al. (2021) | Pyridazine derivatives | MCF-7 | 7.01 ± 0.60 | Significant growth inhibition |
| Li et al. (2022) | Thioacetamide analogs | HCT116 | 6.2 | Effective against colon carcinoma |
Mechanistic Studies
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Apoptotic Pathways : Activation of apoptotic pathways has been observed in treated cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
